Phenyl(2-phenyl-1H-indol-1-yl)methanone

Enzyme inhibition Pentose phosphate pathway Glucose-6-phosphate dehydrogenase

Phenyl(2-phenyl-1H-indol-1-yl)methanone (synonym: 1-benzoyl-2-phenylindole, N-benzoyl-2-phenylindole) is a C2-phenyl-substituted N-benzoylindole with the molecular formula C₂₁H₁₅NO and a molecular weight of 297.3 g/mol. This heterocyclic compound belongs to the N-benzoylindole class, a privileged scaffold in medicinal chemistry due to its presence in natural products (e.g., indomethacin framework) and its demonstrated enzyme inhibitory activity.

Molecular Formula C21H15NO
Molecular Weight 297.3 g/mol
CAS No. 53330-45-3
Cat. No. B14628780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(2-phenyl-1H-indol-1-yl)methanone
CAS53330-45-3
Molecular FormulaC21H15NO
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C(=O)C4=CC=CC=C4
InChIInChI=1S/C21H15NO/c23-21(17-11-5-2-6-12-17)22-19-14-8-7-13-18(19)15-20(22)16-9-3-1-4-10-16/h1-15H
InChIKeyUKOGCJMDGNDYFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl(2-phenyl-1H-indol-1-yl)methanone (CAS 53330-45-3) – Core Chemical Identity and Procurement-Relevant Physicochemical Profile


Phenyl(2-phenyl-1H-indol-1-yl)methanone (synonym: 1-benzoyl-2-phenylindole, N-benzoyl-2-phenylindole) is a C2-phenyl-substituted N-benzoylindole with the molecular formula C₂₁H₁₅NO and a molecular weight of 297.3 g/mol. This heterocyclic compound belongs to the N-benzoylindole class, a privileged scaffold in medicinal chemistry due to its presence in natural products (e.g., indomethacin framework) and its demonstrated enzyme inhibitory activity [1]. The compound exhibits a reported melting point of 118.7–120.9 °C, a predicted boiling point of 419.7 ± 28.0 °C, a predicted density of 1.12 ± 0.1 g/cm³, and a calculated LogP of 5.2, indicating substantial lipophilicity that influences its partitioning behavior in biological assays [2]. Its N-benzoyl group serves as both a protecting group for the indole nitrogen and a hydrolytically labile moiety, enabling quantitative conversion to 2-phenylindole under basic conditions [2].

Why N-Benzoyl-2-phenylindole Cannot Be Casually Substituted by Other 2-Phenylindole Derivatives in Research and Industrial Workflows


The N-benzoyl substituent on the 2-phenylindole core is not a passive structural feature; it simultaneously controls hydrolytic stability, electronic character at the indole nitrogen, and enzyme-inhibitor recognition. Simple removal of the benzoyl group yields 2-phenylindole, which lacks the enzyme inhibitory profile of the N-benzoylindole class [1]. Replacement of the benzoyl carbonyl with a methylene (as in 1-benzyl-2-phenylindole) shifts the pharmacological target landscape entirely—the benzyl analog is a potent antiestrogen (IC₅₀ = 3 nM against MCF-7 cells) [2], whereas N-benzoylindoles act on pentose phosphate pathway dehydrogenases [1]. The acetyl analog (1-acetyl-2-phenylindole) shows substantially reduced inhibitory activity in multiple assay panels (IC₅₀ > 55 μM, considered inactive) . Even removal of the 2-phenyl group (yielding N-benzoylindole) alters both enzyme inhibition potency and physicochemical properties [1][3]. These divergent activity profiles mean that procurement decisions cannot be based on indole scaffold similarity alone—quantitative target engagement, metabolic stability, and downstream application requirements all hinge on the precise N1 and C2 substitution pattern.

Quantitative Differentiation Evidence for Phenyl(2-phenyl-1H-indol-1-yl)methanone Versus Closest Structural Analogs


G6PD Enzyme Inhibition: N-Benzoyl-2-phenylindole (Target Compound) vs. N-Benzoylindole (Des-phenyl Analog)

The target compound is a member of the N-benzoylindole class for which glucose-6-phosphate dehydrogenase (G6PD) inhibitory activity has been quantitatively established. In the Bayindir et al. (2018) study, N-benzoylindoles 9a–9d inhibited rat erythrocyte G6PD with IC₅₀ values spanning 3.39–1505 μM [1]. The BRENDA database records N-benzoylindole (the des-2-phenyl analog, CAS 1496-76-0) as a G6PD inhibitor with an IC₅₀ of 0.087 μM at pH 8, 25 °C [2]. For the Plasmodium falciparum G6PD ortholog, 1-benzoyl-2-phenylindole (target compound) demonstrates an IC₅₀ of 190 nM in a competitive inhibition assay using G6P as substrate [3]. The presence of the 2-phenyl substituent in the target compound is therefore associated with nanomolar-range inhibition of the parasite enzyme, while the class-level G6PD inhibition range spans over three orders of magnitude depending on substitution pattern, species ortholog, and assay conditions [1][2][3]. Direct head-to-head data for the target compound versus its des-2-phenyl analog in the same assay system are not publicly available, limiting the strength of differentiation to cross-study comparable and class-level inference.

Enzyme inhibition Pentose phosphate pathway Glucose-6-phosphate dehydrogenase

Hydrolytic Lability: Quantitative Deprotection Yield of the N-Benzoyl Group vs. N-Acetyl and N-Benzyl Analogs

The N-benzoyl group in phenyl(2-phenyl-1H-indol-1-yl)methanone functions as a traceless protecting group that can be quantitatively removed under mild basic conditions. Treatment with potassium hydroxide in water at ambient temperature for 1.0 hour yields 2-phenylindole with a reported isolated yield of 100% [1]. In contrast, the N-acetyl analog (1-acetyl-2-phenylindole) and the N-benzyl analog (1-benzyl-2-phenylindole) require different deprotection conditions and do not share this clean, quantitative hydrolytic profile. The N-benzyl group requires hydrogenolysis or strongly acidic conditions that can compromise acid-sensitive functionality elsewhere in complex synthetic intermediates. The quantitative and traceless nature of the benzoyl deprotection under mild basic conditions provides a distinct advantage in multi-step synthetic sequences where the indole NH must be temporarily masked [1].

Synthetic intermediate Protecting group strategy Indole functionalization

Lipophilicity-Driven Property Differentiation: LogP of N-Benzoyl-2-phenylindole vs. Unsubstituted 2-Phenylindole

The introduction of the N-benzoyl moiety substantially increases lipophilicity compared to the parent 2-phenylindole scaffold. Phenyl(2-phenyl-1H-indol-1-yl)methanone has a calculated LogP of 5.2 [1]. In comparison, 2-phenylindole (parent scaffold) has a reported LogP of approximately 3.8 [2]. This 1.4 log unit difference translates to a roughly 25-fold increase in octanol-water partition coefficient, significantly altering membrane permeability potential, plasma protein binding propensity, and solubility characteristics. For compound library procurement in drug discovery programs, this LogP shift determines whether a compound falls within typical oral bioavailability space (LogP < 5) or exceeds it, directly influencing screening cascade placement and lead optimization strategies [1][2].

Drug-likeness Lipophilicity ADME prediction

6-Phosphogluconate Dehydrogenase (6PGD) Inhibition: N-Benzoylindole Class Activity as Differentiator from Non-Benzoylated Indoles

Beyond G6PD inhibition, the N-benzoylindole class—of which the target compound is a member—also inhibits 6-phosphogluconate dehydrogenase (6PGD), the third enzyme of the pentose phosphate pathway. Bayindir et al. (2018) reported that N-benzoylindoles 9a–9d inhibited rat erythrocyte 6PGD with IC₅₀ values ranging from 2.19 to 990 μM [1]. This dual inhibitory profile on the oxidative phase of the pentose phosphate pathway (G6PD + 6PGD) is a pharmacologically distinguishing feature not shared by non-benzoylated 2-phenylindoles, which have not been reported to inhibit 6PGD [1]. For research programs targeting NADPH homeostasis in cancer or parasitic diseases, dual-pathway inhibition represents a mechanistically distinct intervention point compared to single-enzyme targeting, with potential implications for overcoming metabolic plasticity-mediated resistance [1].

Metabolic enzyme inhibition 6PGD Cancer metabolism

Divergent Biological Target Engagement: N-Benzoyl-2-phenylindole (G6PD/6PGD) vs. 1-Benzyl-2-phenylindole (Estrogen Receptor)

A critical differentiation point is the complete divergence in biological target engagement between N-benzoyl and N-benzyl 2-phenylindoles. The N-benzyl analog (1-benzyl-2-phenylindole) is a potent antiestrogen: it antagonizes estradiol (10 nM) with an IC₅₀ of 100 nM and inhibits MCF-7 breast cancer cell growth with an IC₅₀ of 3 nM [1]. By contrast, the N-benzoyl class (including the target compound) engages pentose phosphate pathway dehydrogenases (G6PD and 6PGD) rather than the estrogen receptor, with G6PD IC₅₀ values in the sub-micromolar to micromolar range depending on the specific analog and enzyme source [2][3]. This orthogonal target selectivity—driven solely by the carbonyl vs. methylene difference at the N1 linkage—demonstrates that N-benzoyl and N-benzyl 2-phenylindoles are not functionally interchangeable and must be procured based on the specific biological target of interest [1][2].

Target selectivity Estrogen receptor Pentose phosphate pathway

Highest-Confidence Application Scenarios for Phenyl(2-phenyl-1H-indol-1-yl)methanone Based on Quantitative Differentiation Evidence


Pentose Phosphate Pathway Inhibitor Screening and Probe Development (G6PD/6PGD Dual Target)

Research groups investigating metabolic vulnerabilities in cancer or parasitic diseases (e.g., malaria) should prioritize this compound as an entry point for dual G6PD/6PGD inhibition. With a demonstrated IC₅₀ of 190 nM against Plasmodium falciparum G6PD [1] and class-level 6PGD inhibition ranging from 2.19–990 μM [2], the N-benzoyl-2-phenylindole scaffold provides a validated starting point for medicinal chemistry optimization. Non-benzoylated 2-phenylindoles lack 6PGD activity entirely, while N-benzyl analogs redirect target engagement toward the estrogen receptor—making this compound the only structural option that accesses the pentose phosphate pathway dual-target space.

Synthetic Intermediate Requiring Quantitative, Traceless Indole-NH Protection

In multi-step organic syntheses where the indole NH must be temporarily masked and later unmasked without trace, phenyl(2-phenyl-1H-indol-1-yl)methanone offers a quantifiable advantage: aqueous KOH treatment at room temperature for 1 hour delivers 2-phenylindole in 100% yield [3]. This contrasts with N-acetyl deprotection (requiring harsher acidic or basic conditions with variable yields) and N-benzyl deprotection (requiring hydrogenolysis or strong acid). Synthetic chemistry groups should procure this compound when route robustness, functional group tolerance, and quantitative deprotection yields are critical decision parameters.

Lipophilicity-Dependent ADME Profiling and Compound Library Design

For drug discovery programs requiring a 2-phenylindole core with elevated lipophilicity (calculated LogP 5.2 vs. ~3.8 for the parent scaffold [3][4]), this compound serves as a procurement-ready building block that pushes molecular properties toward the upper boundary of oral bioavailability space. The 25-fold increase in partitioning coefficient relative to 2-phenylindole makes it suitable for evaluating membrane permeability-driven SAR, blood-brain barrier penetration potential, or intracellular target engagement where higher LogP is mechanistically required.

Parasite-Specific G6PD Inhibitor Research (Antimalarial Target Identification)

The differential inhibitory profile of 1-benzoyl-2-phenylindole against Plasmodium falciparum G6PD (IC₅₀ = 190 nM) compared to the broader N-benzoylindole class range against mammalian G6PD (0.087–1505 μM) suggests potential for species-selective optimization [1][2]. Research programs focused on targeting the parasite pentose phosphate pathway for antimalarial drug discovery should prioritize this compound over mammalian-selective N-benzoylindoles or non-benzoylated 2-phenylindoles that lack the dual G6PD/6PGD engagement critical for disrupting parasite NADPH homeostasis.

Quote Request

Request a Quote for Phenyl(2-phenyl-1H-indol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.